Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate
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Overview
Description
ETHYL 4-(4-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorophenyl group, a thiophene ring, and an imidazolidinone core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorophenyl isocyanate with an appropriate amine to form the carbamoyl intermediate. This intermediate is then reacted with ethyl 4-(2-bromoethyl)benzoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the imidazolidinone core can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
ETHYL 4-(4-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by:
Binding to specific receptors: This can modulate cellular signaling pathways.
Inhibiting enzymes: This can affect metabolic processes and reduce the production of harmful reactive oxygen species.
Interacting with DNA or proteins: This can influence gene expression and protein function.
Comparison with Similar Compounds
ETHYL 4-(4-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE can be compared with similar compounds such as:
4-Chlorophenyl derivatives: These compounds share the chlorophenyl group and may have similar biological activities.
Thiophene-containing compounds: These compounds contain the thiophene ring and may exhibit similar chemical reactivity.
Imidazolidinone derivatives: These compounds have the imidazolidinone core and may have similar pharmacological properties.
The uniqueness of ETHYL 4-(4-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-3-[2-(3-METHYLTHIOPHEN-2-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE lies in its combination of these structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H26ClN3O4S2 |
---|---|
Molecular Weight |
556.1 g/mol |
IUPAC Name |
ethyl 4-[4-[2-(4-chloroanilino)-2-oxoethyl]-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C27H26ClN3O4S2/c1-3-35-26(34)18-4-10-21(11-5-18)31-25(33)22(16-24(32)29-20-8-6-19(28)7-9-20)30(27(31)36)14-12-23-17(2)13-15-37-23/h4-11,13,15,22H,3,12,14,16H2,1-2H3,(H,29,32) |
InChI Key |
VTVCJYGLHIQOSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=C(C=CS3)C)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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